
D-Kyotorphin
描述
D-Kyotorphin: is a dipeptide composed of L-Tyrosine and D-Arginine. It was discovered in 1979 by Japanese researchers and is known for its analgesic properties. Unlike traditional opioids, this compound does not interact directly with opioid receptors but instead induces the release of Met-enkephalin, a natural pain-relieving peptide .
准备方法
Synthetic Routes and Reaction Conditions
Chemical Synthesis: D-Kyotorphin can be synthesized by coupling L-Tyrosine and D-Arginine using standard peptide synthesis techniques.
Industrial Production Methods: : Industrial production of this compound is less common due to its specialized applications. large-scale synthesis can be achieved using automated peptide synthesizers, which allow for the efficient and high-yield production of peptides through solid-phase synthesis techniques .
化学反应分析
Types of Reactions
Oxidation: D-Kyotorphin can undergo oxidation reactions, particularly at the phenolic hydroxyl group of the tyrosine residue.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) for disulfide bond reduction.
Substitution: Coupling reagents such as DCC and HOBt for peptide bond formation.
Major Products
Oxidation: Oxidized derivatives of this compound with potential changes in biological activity.
Reduction: Reduced forms of this compound or its analogues.
Substitution: Various substituted derivatives with modified pharmacological properties.
科学研究应用
Pain Management
D-Kyotorphin has been studied for its analgesic properties. Research indicates that it produces naloxone-reversible analgesia , suggesting an interaction with opioid and non-opioid systems. A study involving male Wistar rats demonstrated that this compound modulates acute immobilization stress-induced analgesia, indicating its potential use in managing stress-related pain responses. The compound was shown to increase the number of NADPH-d reactive neurons in the dorsolateral periaqueductal gray region, which plays a critical role in pain modulation .
Table 1: Effects of this compound on Pain Response
Study Reference | Dose (mg/kg) | Observed Effect | Mechanism |
---|---|---|---|
5 | Analgesic effect | Modulation of opioid/non-opioid systems | |
Varies | Increased Met-enkephalin release | Indirect action via enkephalins |
Neuroprotection in Alzheimer's Disease
Recent studies have proposed this compound as a potential biomarker and therapeutic agent for Alzheimer's Disease (AD). The neuroprotective effects of this compound have been attributed to its ability to modulate nitric oxide pathways, which are crucial in maintaining neuronal health and function. In experimental models, this compound has shown moderate protective effects against cognitive impairment induced by neurotoxic agents .
Table 2: Neuroprotective Effects of this compound in Alzheimer's Disease Models
Modulation of Stress Responses
This compound has been implicated in modulating stress responses within the central nervous system. Its interaction with the periaqueductal gray area suggests that it may influence coping strategies during stressful situations. This modulation could be beneficial in developing treatments for stress-related disorders .
Development of Novel Therapeutics
Given its limited pharmacological value due to poor blood-brain barrier penetration, researchers are exploring derivatives of this compound that are more lipophilic and resistant to enzymatic degradation. These derivatives aim to enhance the therapeutic efficacy of this compound while retaining its biological properties .
Table 3: Potential Derivatives of this compound
Derivative Name | Properties | Potential Applications |
---|---|---|
Ibuprofen conjugate | Enhanced BBB penetration | Pain relief, anti-inflammatory |
Other functional derivatives | Improved stability | Neuroprotection, analgesia |
Broader Biological Activities
Beyond pain relief and neuroprotection, this compound exhibits a wide range of biological activities, including roles as an antiepileptic agent and a thermoregulator. These properties highlight its potential versatility as a therapeutic agent across various medical fields .
Table 4: Broader Biological Activities of this compound
Activity Type | Description |
---|---|
Antiepileptic | Reduces seizure activity |
Thermoregulator | Regulates body temperature |
Stress Modulator | Influences behavioral responses to stress |
作用机制
D-Kyotorphin exerts its effects by inducing the release of Met-enkephalin, a natural opioid peptide. This release is mediated through the activation of specific G protein-coupled receptors, which in turn activate phospholipase C and inhibit adenylyl cyclase. The resulting increase in intracellular calcium levels leads to the release of Met-enkephalin from nerve terminals, providing analgesic effects .
相似化合物的比较
Similar Compounds
Kyotorphin (L-Tyrosine-L-Arginine): The natural analogue of D-Kyotorphin, which also induces Met-enkephalin release but is less stable enzymatically.
Leucine-Arginine: A dipeptide that acts as a specific antagonist of the kyotorphin receptor.
Norcanavaine and Norcanaline Derivatives: Modified analogues of this compound with enhanced stability and altered pharmacological properties.
Uniqueness: : this compound is unique due to its higher enzymatic stability compared to its natural analogue, Kyotorphin. This stability results in a longer duration of action and higher in vivo activity, making it a more effective analgesic agent .
生物活性
D-Kyotorphin (D-KTP), a dipeptide composed of tyrosine and arginine, is recognized for its significant biological activities, particularly in the context of analgesia and neuroprotection. This article synthesizes current research findings on this compound, highlighting its mechanisms of action, physiological roles, and potential therapeutic applications.
This compound exhibits its biological activity primarily through interactions with the central nervous system (CNS). It has been shown to modulate nociception and act as an analgesic agent.
- Opioid and Non-Opioid Pathways : D-KTP influences both opioid and non-opioid systems to exert its analgesic effects. Studies indicate that it enhances the release of endogenous opioids like Met-enkephalins from brain and spinal cord tissues, thereby contributing to pain modulation .
- Receptor Interactions : D-KTP interacts with specific G protein-coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase via Gi proteins. This signaling cascade is crucial for its excitatory effects on neurons .
- Calcium Dynamics : The compound facilitates calcium influx through plasma membrane channels, which is essential for neurotransmitter release. This mechanism is thought to be mediated by conformational coupling between InsP3 receptors and transient receptor potential channels .
2. Physiological Roles
This compound's distribution within the CNS is uneven, with higher concentrations found in specific brain regions associated with pain perception and emotional regulation. Its physiological roles extend beyond pain modulation:
- Neurotransmitter Function : D-KTP acts as a neurotransmitter/neuromodulator in the mammalian brain, influencing various neurophysiological processes .
- Neuroprotection : Recent studies have explored D-KTP's neuroprotective properties, particularly against neurodegenerative conditions such as Alzheimer's disease. Amidated forms of KTP have shown promise in ameliorating memory impairments in animal models by reducing neuronal damage induced by amyloid-beta toxicity .
Table 1: Summary of Key Findings on this compound
Study Reference | Key Findings | Methodology |
---|---|---|
Takagi et al., 1979 | D-KTP exhibited analgesic activity 4.2 times more potent than Met-enkephalins | Intracisternal injection in rats |
Ribeiro et al., 2011 | Amidated KTP crosses the blood-brain barrier, showing efficacy in reducing neuronal damage | Animal model studies |
Mashkevich et al., 1986 | Synthesis of dermorphin analogues containing D-KTP demonstrated enhanced biological activity | Synthesis and biological evaluation |
Case Study: Analgesic Effects in Rodent Models
In a controlled study involving rats subjected to acute immobilization stress, D-KTP was administered to assess its analgesic properties. The results indicated that D-KTP significantly modulated stress-induced analgesia through both opioid and non-opioid pathways, highlighting its potential as a therapeutic agent for pain management .
4. Therapeutic Potential
The pharmacological potential of this compound extends into various therapeutic domains:
- Pain Management : Given its potent analgesic properties, D-KTP may serve as an alternative or adjunctive treatment for chronic pain conditions.
- Neurodegenerative Diseases : The neuroprotective effects observed in studies suggest that D-KTP could be explored as a treatment strategy for conditions like Alzheimer's disease, potentially improving cognitive function by protecting synapses from toxic insults .
常见问题
Basic Research Questions
Q. What experimental models are commonly used to assess D-Kyotorphin's antinociceptive effects?
Researchers typically employ two primary models:
- Tail Pressure Test (Mice): Mechanical pressure is applied to the tail base (20 mmHg/s increase) until a nociceptive response (e.g., biting/struggling) occurs. The test terminates at 200 mmHg to prevent tissue damage. Dose-response curves are constructed using % Maximum Possible Effect (%MPE), with ED50 values calculated for potency comparisons .
- Guinea Pig Ileum Assay: Isolated ileum segments are exposed to electrical stimulation in a Krebs-Henseleit solution bath. Peptides are added non-cumulatively, and inhibition of contraction height is measured to evaluate opioid receptor-mediated activity .
Q. How do structural modifications in this compound analogues influence pharmacological activity?
Key findings include:
- N-Terminal Fragments: The N-terminal tetrapeptide (Tyr-D-Arg-Phe-Gly) of [D-Arg<sup>2</sup>]dermorphin showed 9x higher activity than the parent compound in guinea pig ileum assays. Truncating the C-terminal amino acids paradoxically enhanced activity, contradicting earlier studies that emphasized full-length sequences .
- D-Arg<sup>2</sup> Substitution: Replacing D-Ala with D-Arg at position 2 reduced antinociceptive potency in mice (52x vs. morphine vs. 210x for dermorphin) but maintained receptor affinity in vitro .
Q. What methodological approaches validate the opioid receptor-mediated mechanism of this compound analogues?
- Naloxone Antagonism: Pretreatment with low-dose naloxone (0.5 mg/kg, subcutaneous) fully reverses antinociceptive effects in vivo, confirming opioid receptor dependence .
- Receptor Binding Assays: Competitive displacement studies using radiolabeled ligands (e.g., [<sup>3</sup>H]naloxone) quantify binding affinity in neural tissue homogenates .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of this compound fragments?
Discrepancies arise from conflicting reports on minimal active sequences. For example:
- C-Terminal Truncation: Removing three C-terminal amino acids from [D-Arg<sup>2</sup>]dermorphin increased activity, opposing Broccardo et al.'s (1981) findings. To address this, researchers should:
- Conduct comparative SAR studies using standardized assays (e.g., consistent pressure rates in tail tests).
- Validate peptide stability via HPLC and mass spectrometry to rule out degradation artifacts .
Q. What strategies optimize the in vivo stability and bioavailability of this compound-derived peptides?
- Peptide Backbone Modifications: Incorporate D-amino acids or cyclization to resist enzymatic cleavage. For instance, [D-Arg<sup>2</sup>]dermorphin’s enhanced stability over L-isomers is attributed to D-residue protease resistance .
- Pharmacokinetic Profiling: Measure plasma half-life and blood-brain barrier penetration using radiolabeled tracers. Fragment analogues with shorter sequences (e.g., tripeptides) may exhibit faster clearance, necessitating sustained-release formulations .
Q. How should researchers design dose-response experiments to account for species-specific variability in this compound effects?
- Cross-Species Validation: Compare ED50 values in murine models (e.g., Std-ddy mice) and guinea pigs, noting differences in receptor density or metabolic pathways.
- Negative Controls: Include saline-treated groups and receptor knockout models to isolate peptide-specific effects .
Q. What statistical methods are appropriate for analyzing contradictory data in antinociceptive assays?
- Multivariate Analysis: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare ED50 values across multiple peptide variants.
- Meta-Analysis: Aggregate data from independent studies to identify trends obscured by small sample sizes .
Q. Methodological Best Practices
- Data Reproducibility: Adhere to protocols from for experimental reporting, including detailed descriptions of peptide synthesis, animal handling, and statistical thresholds.
- Ethical Compliance: Follow guidelines in for humane endpoint criteria (e.g., terminating tail pressure tests at 200 mmHg) .
属性
IUPAC Name |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNRXNCCROJZFB-NWDGAFQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221137 | |
Record name | D-Kyotorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70904-57-3 | |
Record name | D-Kyotorphin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Kyotorphin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。